1-[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]-3-[3-(Morpholin-4-Yl)propyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-Tert-Butyl-1-(4-Methylphenyl)-1H-Pyrazol-5-Yl]-3-[3-(Morpholin-4-Yl)propyl]urea is a synthetic compound known for its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazole ring, a tert-butyl group, and a morpholine moiety. It has been studied for its potential as an inhibitor in biochemical processes, particularly in the context of enzyme interactions.
Preparation Methods
The synthesis of 1-[3-Tert-Butyl-1-(4-Methylphenyl)-1H-Pyrazol-5-Yl]-3-[3-(Morpholin-4-Yl)propyl]urea typically involves a multi-step process. One common method includes the following steps:
Formation of the pyrazole ring: This step involves the reaction of a hydrazine derivative with a diketone to form the pyrazole ring.
Introduction of the tert-butyl group: The tert-butyl group is introduced through alkylation reactions.
Attachment of the morpholine moiety: This is achieved through nucleophilic substitution reactions.
Final assembly: The final step involves the coupling of the pyrazole derivative with the morpholine derivative to form the desired urea compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment to scale up the production process.
Chemical Reactions Analysis
1-[3-Tert-Butyl-1-(4-Methylphenyl)-1H-Pyrazol-5-Yl]-3-[3-(Morpholin-4-Yl)propyl]urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carbon dioxide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: This compound has been investigated for its potential as an enzyme inhibitor, particularly in the context of cyclin-dependent kinases (CDKs) and other protein kinases.
Medicine: Research has explored its potential as a therapeutic agent for diseases involving dysregulated kinase activity, such as cancer.
Industry: It may be used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-Tert-Butyl-1-(4-Methylphenyl)-1H-Pyrazol-5-Yl]-3-[3-(Morpholin-4-Yl)propyl]urea involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity by preventing the phosphorylation of substrate proteins. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential therapeutic agent for cancer treatment.
Comparison with Similar Compounds
1-[3-Tert-Butyl-1-(4-Methylphenyl)-1H-Pyrazol-5-Yl]-3-[3-(Morpholin-4-Yl)propyl]urea can be compared with other similar compounds, such as:
1-[3-Tert-Butyl-1-(4-Methylphenyl)-1H-Pyrazol-5-Yl]-3-[3-(Morpholin-4-Yl)ethyl]urea: This compound has a similar structure but with a shorter alkyl chain, which may affect its binding affinity and specificity.
1-[3-Tert-Butyl-1-(4-Methylphenyl)-1H-Pyrazol-5-Yl]-3-[3-(Piperidin-4-Yl)propyl]urea: The morpholine moiety is replaced with a piperidine ring, which can alter the compound’s pharmacokinetic properties and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C22H33N5O2 |
---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
1-[5-tert-butyl-2-(4-methylphenyl)pyrazol-3-yl]-3-(3-morpholin-4-ylpropyl)urea |
InChI |
InChI=1S/C22H33N5O2/c1-17-6-8-18(9-7-17)27-20(16-19(25-27)22(2,3)4)24-21(28)23-10-5-11-26-12-14-29-15-13-26/h6-9,16H,5,10-15H2,1-4H3,(H2,23,24,28) |
InChI Key |
LCMQASKUJYHHDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=N2)C(C)(C)C)NC(=O)NCCCN3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.